

An In-depth Technical Guide to the Synthesis and Chemical Properties of Proxibarbal

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Compound of Interest

Compound Name: Proxibarbal

Cat. No.: B10784597

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and key chemical properties of **Proxibarbal**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of Proxibarbal

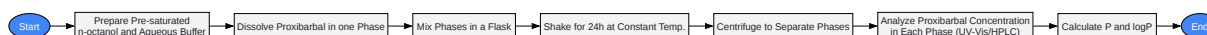
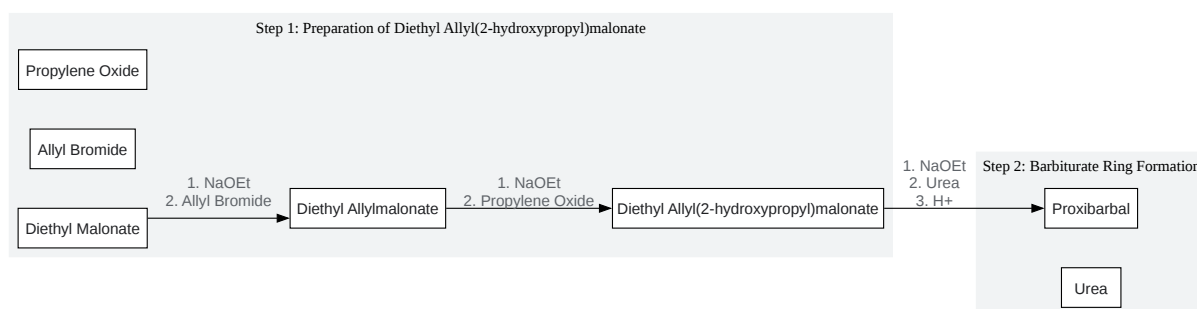
Proxibarbal (5-allyl-5-(2-hydroxypropyl)barbituric acid) is a barbiturate derivative. A summary of its key chemical properties is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₄	[1]
Molecular Weight	226.23 g/mol	[1]
Melting Point	157-158 °C	[1]
Water Solubility	Moderately soluble	DrugFuture
pKa (Strongest Acidic)	7.18	DrugBank Online
logP	-0.13	DrugBank Online

Proxibarbal Synthesis Pathway

The synthesis of **proxibarbal**, a 5,5-disubstituted barbituric acid, is a multi-step process. The general and widely employed method for synthesizing barbituric acid derivatives involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide. This reaction, followed by acidification, yields the final barbiturate product. [2]

The key intermediate for the synthesis of **proxibarbal** is diethyl allyl(2-hydroxypropyl)malonate. This intermediate is then reacted with urea to form the barbiturate ring.



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References

- 1. Proxibarbal | C₁₀H₁₄N₂O₄ | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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